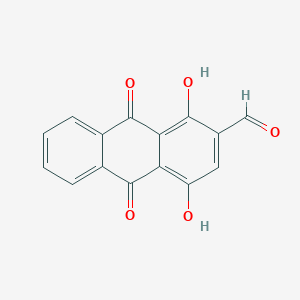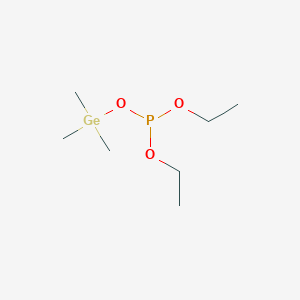![molecular formula C16H17O4- B14624890 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate CAS No. 56007-93-3](/img/structure/B14624890.png)
2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate is an organic compound with a molecular formula of C16H14O3 and a molecular weight of 254.28 g/mol . This compound is characterized by the presence of an ester functional group, which is formed by the reaction between a carboxylic acid and an alcohol. The compound’s structure includes a benzoate group and an oct-1-yn-4-yl group, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate typically involves the esterification reaction between benzoic acid and oct-1-yn-4-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols corresponding to the ester group.
Substitution: Amides or other ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the electronic and steric properties of the ester and alkyne groups .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl benzoate: Similar structure but with a propargyl group instead of an oct-1-yn-4-yl group.
(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate: Contains a hexyloxy group and an octan-2-yl group.
Uniqueness
2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate is unique due to the presence of the oct-1-yn-4-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in organic synthesis and various applications where specific reactivity and properties are required.
Propiedades
Número CAS |
56007-93-3 |
|---|---|
Fórmula molecular |
C16H17O4- |
Peso molecular |
273.30 g/mol |
Nombre IUPAC |
2-oct-1-yn-4-yloxycarbonylbenzoate |
InChI |
InChI=1S/C16H18O4/c1-3-5-9-12(8-4-2)20-16(19)14-11-7-6-10-13(14)15(17)18/h2,6-7,10-12H,3,5,8-9H2,1H3,(H,17,18)/p-1 |
Clave InChI |
BMCWHCYYKOEXDV-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC#C)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


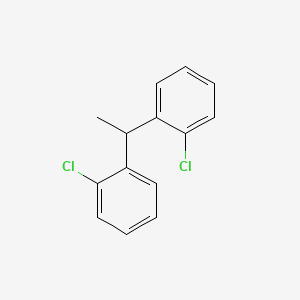
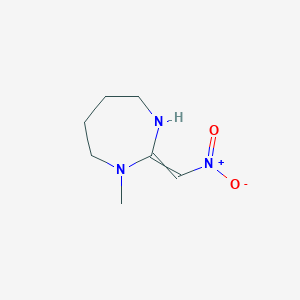

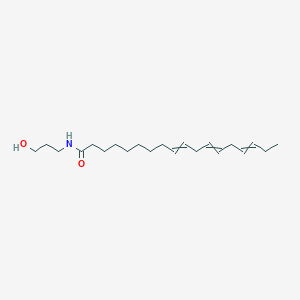
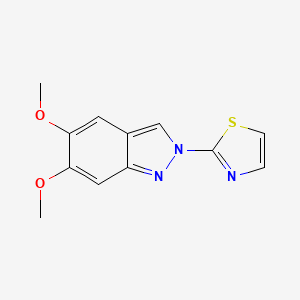
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
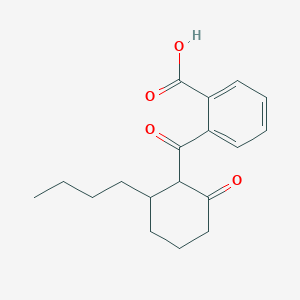
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
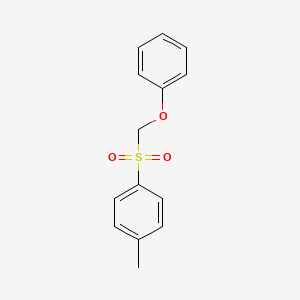
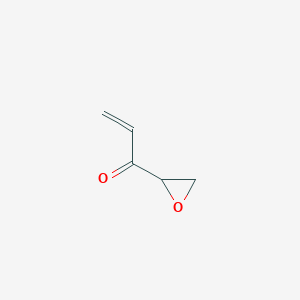
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
